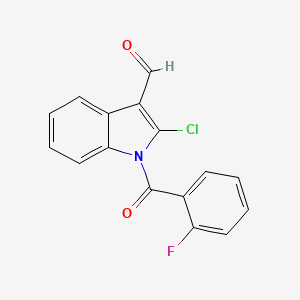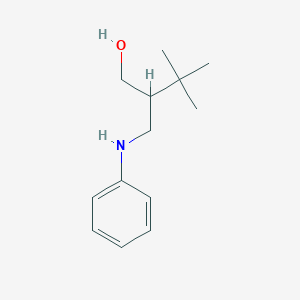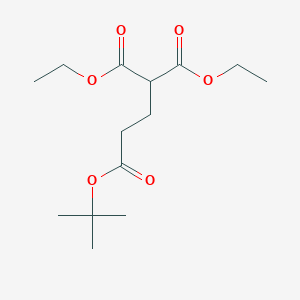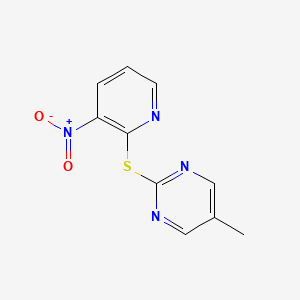
Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)-: is a heterocyclic compound that contains both pyrimidine and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 5-methyl-2-((3-nitro-2-pyridinyl)thio)-pyrimidine, often involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods: Industrial production of such compounds may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives .
Applications De Recherche Scientifique
Chemistry: Pyrimidine derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the study of nucleic acids and their interactions .
Medicine: Pyrimidine derivatives have shown promise in the development of pharmaceuticals, including antiviral, anticancer, and antimicrobial agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their diverse reactivity and stability make them suitable for various applications .
Mécanisme D'action
The mechanism of action of pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
2-Thiopyrimidine: Similar in structure but lacks the nitro group on the pyridine ring.
5-Methyl-2-thiopyrimidine: Similar in structure but lacks the nitro group on the pyridine ring.
3-Nitro-2-pyridinyl derivatives: Similar in structure but may have different substituents on the pyrimidine ring.
Uniqueness: Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)- is unique due to the presence of both the nitro group on the pyridine ring and the thio group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
73768-47-5 |
|---|---|
Formule moléculaire |
C10H8N4O2S |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
5-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H8N4O2S/c1-7-5-12-10(13-6-7)17-9-8(14(15)16)3-2-4-11-9/h2-6H,1H3 |
Clé InChI |
VLJNALDOMOTHNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


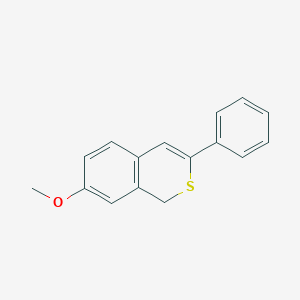
![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)
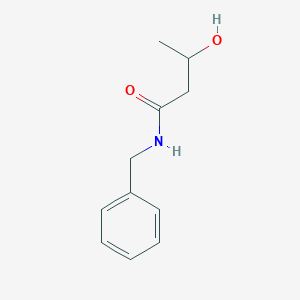

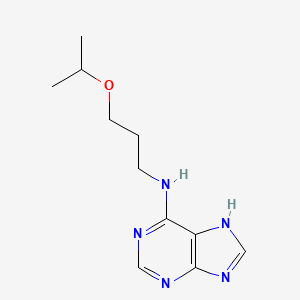
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
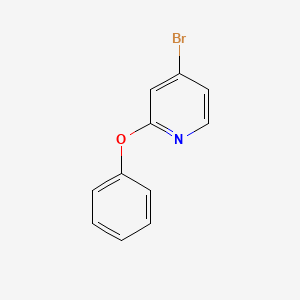
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
